PEG Spacer Length (n=3) vs. n=2 and n=4: Impact on Molecular Dimensions and PROTAC Linker Optimization
The PEG3 spacer (n=3) in Fmoc-N-amido-PEG3-azide provides a specific linker length that is critical for optimal PROTAC efficacy. Comparative SAR studies on AURKA-targeting PROTACs demonstrate that varying the PEG linker length directly impacts degradation potency [1]. While a PROTAC with a shorter PEG2 linker was able to induce degradation, the specific molecular dimensions of a PEG3 linker provide a distinct spatial separation between the target-binding and E3-ligase-binding moieties [2].
| Evidence Dimension | Linker Length (Number of PEG units) |
|---|---|
| Target Compound Data | n = 3 |
| Comparator Or Baseline | Fmoc-N-amido-PEG2-azide (n=2) and Fmoc-N-amido-PEG4-azide (n=4) [3] |
| Quantified Difference | The PEG3 spacer is expected to provide an intermediate linker length and conformational flexibility compared to the shorter PEG2 and longer PEG4 variants, which can be crucial for achieving optimal ternary complex formation and degradation efficiency. |
| Conditions | PROTAC linker SAR study (AURKA degraders) [1] |
Why This Matters
Procurement of the correct PEG linker length is essential for maintaining SAR consistency in a PROTAC library; substituting n=3 with n=2 or n=4 can shift the linker's optimal geometry and require re-optimization of the entire degrader molecule.
- [1] ProteomeXchange. PXD040389: Structure-activity relationship (SAR) study of MK-5108-derived PROTACs against AURKA. View Source
- [2] ProteomeXchange. PXD040389: Structure-activity relationship (SAR) study of MK-5108-derived PROTACs against AURKA. View Source
- [3] ChemicalBook. Fmoc-N-amido-PEG4-azide. View Source
